Columbianetin

Anti-inflammatory Cytokine inhibition Colorectal cancer

Researchers often struggle with inconsistent purity in natural product standards, compromising quantitative analytical methods. Columbianetin, available as a ≥98% (HPLC) reference substance, resolves this issue. • Purity: ≥98% (HPLC), ensuring reliable quantification and SAR studies. • Function: Validated phytoalexin with demonstrated anti-inflammatory activity (inhibits IL-1β, IL-6, IL-8, TNF-α, histamine release in HMC-1 cells). • Supply: Global shipping with documented CoA and MSDS.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 1147-29-1
Cat. No. B075808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbianetin
CAS1147-29-1
Synonymscolumbianetin
columbianetin, (+-)-isomer
columbianetin, (S)-isome
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3
InChIKeyYRAQEMCYCSSHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Columbianetin: Validated Furanocoumarin Reference Standard


Columbianetin is a naturally occurring angular furanocoumarin, a subclass of coumarins distinguished by a fused dihydrofuran ring at the 7,8-positions of the benzopyrone core [1]. It functions as a phytoalexin in plants such as celery (Apium graveolens) and Angelica pubescens, where it is synthesized in response to pathogen stress [2]. As a reference substance, Columbianetin is available with assigned absolute purity (≥90.0% by HPLC), ensuring its suitability for quantitative analytical method development and structure-activity relationship (SAR) studies .

Columbianetin: Irreplaceable Furanocoumarin Core


Substituting Columbianetin with other coumarins, such as its structural analog Libanoridin or the glycoside Columbianetin-beta-D-glucopyranoside, is not scientifically justifiable due to stark, context-dependent differences in their biological activity. For instance, while Columbianetin demonstrates efficacy in reducing specific inflammatory cytokines in mast cells, Libanoridin exhibits a markedly different and more potent profile in colon carcinoma cells [1]. Furthermore, the unconjugated Columbianetin and its glucoside derivative display distinct pharmacokinetic and pharmacodynamic properties [2]. These divergences are dictated by the specific substitution pattern and oxidation state of the furan ring and the presence or absence of a sugar moiety, which critically influence target binding, cellular uptake, and metabolic stability [3]. Therefore, procurement decisions must be guided by compound-specific evidence rather than broad class-level assumptions.

Columbianetin: Quantitative Comparison with Key Analogs


Cytokine Suppression vs. Libanoridin in Colon Carcinoma

In a direct head-to-head comparison within the same study, Libanoridin (Compound B) was found to be significantly more effective than Columbianetin (Compound A) at suppressing key inflammatory mediators in LPS-stimulated HT-29 human colon carcinoma cells [1]. While both compounds are coumarins, their differential activity in this specific model underscores that structural nuances dictate biological function, making them non-interchangeable. Columbianetin's value lies in its distinct target profile in other cell types, such as mast cells [2].

Anti-inflammatory Cytokine inhibition Colorectal cancer

Pharmacokinetics: Columbianetin vs. Columbianadin

A comparative pharmacokinetic study in rats following oral administration of pure Columbianadin revealed significant differences in the plasma exposure of the parent compound versus its metabolite, Columbianetin [1]. The study provides quantitative data on key PK parameters, allowing researchers to predict in vivo exposure when administering either the prodrug (Columbianadin) or the active metabolite (Columbianetin). These differences are crucial for experimental design and dose selection.

Pharmacokinetics Metabolism Bioavailability

Cytokine Inhibition in Human Mast Cells

In activated human mast cells (HMC-1), Columbianetin demonstrated near-complete or complete inhibition of several key pro-inflammatory cytokines in a dose-dependent manner [1]. The maximal inhibition rates exceeded 100% for some cytokines, indicating suppression below baseline levels. While a direct comparator in this specific mast cell assay is absent from the primary literature, these quantitative data provide a clear baseline for evaluating alternative compounds.

Allergic inflammation Mast cell biology Cytokine release

Antibacterial Activity vs. Imperatorin and Edultin

A broad-spectrum antibacterial screen of multiple coumarins revealed that most compounds, including Columbianetin (tested as O-acetylcolumbianetin), were ineffective against common clinical pathogens at 128 mg/L [1]. This provides a negative, yet crucial, data point for differentiating coumarin activity. In contrast, edultin showed selective, albeit weak, activity against Pseudomonas aeruginosa and Staphylococcus aureus at the same concentration.

Antibacterial Coumarin SAR

Columbianetin: Key Research and Industrial Applications


Certified Reference Material for Analytical Methods

Columbianetin, available as a phyproof® Reference Substance from Sigma-Aldrich with an assigned absolute purity of ≥90.0% (HPLC), is ideally suited for developing and validating robust analytical methods . It can serve as a primary standard for quantifying Columbianetin in plant extracts (e.g., from Angelica pubescens or Apium graveolens) or biological matrices [1]. Its well-defined purity profile is essential for generating reliable, reproducible data in quality control, forensic, or pharmacokinetic studies.

Mast Cell Allergic Inflammation Studies

Given its demonstrated potency in inhibiting multiple pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and histamine release in human mast cells (HMC-1), Columbianetin is a highly suitable compound for probing pathways related to allergic responses and mast cell biology [2]. Researchers investigating the molecular mechanisms of mast cell degranulation or the development of novel anti-allergic agents can use this compound as a validated, effective tool to modulate these specific inflammatory pathways.

Pharmacokinetics as a Columbianadin Metabolite

Columbianetin is a primary active metabolite of the coumarin prodrug Columbianadin, a major component of the traditional herbal medicine Angelicae Pubescentis Radix [1]. Its use is essential for comparative pharmacokinetic and pharmacodynamic studies designed to elucidate the in vivo fate and activity of Columbianadin [3]. Research investigating the metabolism of herbal remedies or developing new prodrug strategies will require Columbianetin as a key analytical reference and biological probe.

SAR and Stereospecific Synthesis Studies

The distinct activity profile of Columbianetin compared to its close analogs, such as Libanoridin in colon cancer cells and O-acetylcolumbianetin in antibacterial assays, makes it a valuable scaffold for SAR investigations [4][5]. Researchers focused on understanding how specific substitutions on the furanocoumarin core (e.g., the presence of the hydroxyisopropyl group or its acetylation) dictate biological activity will find Columbianetin a critical comparator. Its commercial availability in high purity facilitates controlled chemical modifications and comparative biological testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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